Nalorphine

Catalog No.
S621999
CAS No.
62-67-9
M.F
C19H21NO3
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalorphine

CAS Number

62-67-9

Product Name

Nalorphine

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2/t12-,13+,15-,18-,19-/m0/s1

InChI Key

UIQMVEYFGZJHCZ-SSTWWWIQSA-N

SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Solubility

ODORLESS; WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; INSOL IN CHLOROFORM & ETHER; SOL IN DIL ALKALI HYDROXIDE /NALORPHINE HYDROCHLORIDE/
Slightly soluble in water; soluble in alkali, acetone, ethanol
Sparingly soluble in ether; soluble in chloroform, dilute alkalies

Synonyms

Allylnormorphine, Hydrobromide, Nalorphine, Hydrochloride, Nalorphine, Lethidrone, Nalorphine, Nalorphine Hydrobromide, Nalorphine Hydrochloride, Nalorphine, (14 alpha)-Isomer, Nalorphine, L-tartrate (1:1)

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

Description

The exact mass of the compound Nalorphine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alkali, acetone, ethanolsparingly soluble in ether; soluble in chloroform, dilute alkalies. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Opioid Dependence and Treatment Studies

Nalorphine's ability to block the effects of opioids makes it a valuable tool in researching dependence and treatment strategies. Studies utilize nalorphine challenges to assess dependence severity in individuals with opioid use disorder []. This involves administering nalorphine and observing the withdrawal symptoms it precipitates, providing insights into the degree of physical dependence.

Nalorphine's mixed agonist-antagonist properties (it has some weak opioid agonist effects) are also being explored in developing medications for opioid dependence treatment. Researchers are investigating its potential to reduce cravings and withdrawal symptoms while minimizing the euphoria associated with full opioid agonists [].

Understanding Opioid Receptor Function

Nalorphine interacts with opioid receptors in the body, offering a valuable research tool for understanding their function. Studies use nalorphine's binding properties to different opioid receptor subtypes to elucidate their specific roles in pain perception, reward, and other physiological processes []. This knowledge is crucial for developing new medications that target specific opioid receptors for tailored therapeutic effects.

Investigating Potential Therapeutic Uses Beyond Opioid Antagonism

Nalorphine's diverse pharmacological profile extends beyond opioid antagonism. Research is exploring its potential therapeutic applications in various areas:

  • Alcohol Dependence: Studies suggest nalorphine might reduce alcohol cravings and consumption in individuals with alcohol dependence.
  • Pain Management: Nalorphine's weak opioid agonist activity might contribute to pain relief, while its antagonist properties could prevent dependence development. Research is ongoing to determine its role in pain management strategies.
  • Neurodegenerative Diseases: Nalorphine's potential neuroprotective effects are being investigated in conditions like Alzheimer's disease and Parkinson's disease [].
, including:

  • Oxidation: Nalorphine can be oxidized to form naloxone, another well-known opioid antagonist.
  • Reduction: Reduction reactions can alter its functional groups, potentially modifying its pharmacological properties.
  • Demethylation: Traditional synthesis methods involve demethylation processes that can be performed using reagents like ethyl chloroformate instead of cyanogen bromide .

Nalorphine exhibits unique biological activities due to its mixed agonist-antagonist properties. At the mu-opioid receptor, it acts as an antagonist, blocking the effects of other opioids and thereby reversing their actions. Conversely, at the kappa-opioid receptor, nalorphine acts as a partial agonist, which can lead to analgesic effects but also adverse psychological effects such as hallucinations and anxiety . Its pharmacodynamics indicate that nalorphine has high-efficacy characteristics at the kappa receptor while maintaining antagonistic properties at the mu receptor .

Studies have shown that nalorphine interacts with various neurotransmitter systems beyond just opioid receptors. Its action at kappa-opioid receptors can modulate pain perception and emotional responses. Research indicates that it may influence neurotransmitter release by affecting calcium ion currents and potassium ion conductance in neurons . Furthermore, nalorphine's side effects can be attributed to its potent activation of kappa receptors, leading to dysphoria and other psychological disturbances .

Nalorphine belongs to a class of compounds known as morphinans and has several analogues that exhibit similar properties. Here are some notable compounds for comparison:

Compound NameTypeReceptor ActivityUnique Features
NaloxoneOpioid AntagonistStrong antagonist at mu receptorsWidely used for opioid overdose reversal
NaltrexoneOpioid AntagonistStrong antagonist at mu receptorsUsed in addiction treatment
NiconalorphineAnalogueAgonist at kappa receptorsSimilar structure with different activity
DihydronalorphineAnalogueMixed activityStructural variant with altered efficacy
DiacetylnalorphineAnalogueAgonistic propertiesHeroin analogue with distinct pharmacology

Nalorphine's uniqueness lies in its balanced action as both an antagonist and a partial agonist across different opioid receptors, which differentiates it from other opioid antagonists that primarily function solely as antagonists .

Color/Form

Crystals (from diethyl ether)

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

311.15214353 g/mol

Monoisotopic Mass

311.15214353 g/mol

Heavy Atom Count

23

Vapor Density

1.5X10-10 mm Hg at 25 °C (est)

LogP

1.86 (LogP)
log Kow = 1.86

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides/.

Melting Point

208 °C
MP: 260-263 °C; max absorption (water): 285 nm; min: 260 nm; pH of 0.5% aqueous solution: 5.0; crystals from alcohol; moderately soluble in alcohol; soluble in water /Nalorphine hydrochloride/

UNII

U59WB2WRY2

Related CAS

1041-90-3 (hydrobromide)
57-29-4 (hydrochloride)
97889-94-6 (L-tartrate (1:1))

Drug Indication

Used to reverse opioid overdose.

Therapeutic Uses

Narcotic Antagonists
Nalorphine is a narcotic antagonist that is used to reverse respiratory depression from narcotic overdose. It has been used either alone or in combination with meperidine or morphine during labor to reduce neonatal /respiratory/ depression. Nalorphine has also been given to the newborn to prevent neonatal asphyxia. /Former/
Nalorphine is a narcotic antagonist with some agonist properties that reduces or abolishes the depressant actions of morphine and other narcotic substances but not those of barbiturates or other non-narcotic depressants. Nalorphine has analgesic properties but is unsuitable for use as analgesic because of its unpleasant side-effects. /Former/
MEDICATION (Vet): as pharmacological antagonist to resp depression, hypotension, depression, etc, produced by narcotics such as morphine, fentanyl, codeine, meperidine, methadone, hydromorphone, thiambutene, cyprenorphine, etorphene, etc, but not that produced by many anesthetics such as barbiturates, ether, chloral hydrate, etc. Despite fact that it is strong antagonist to most narcotic drug effects, it is synergistic with their antitussive effects, and is also antitussive by itself ... /SRP: former use/
For more Therapeutic Uses (Complete) data for NALORPHINE (7 total), please visit the HSDB record page.

Mechanism of Action

The Kappa-3 opioid receptor subtype is found throughout the brain and participates in supraspinal analgesia. This receptor is primarily responsible for the action of nalorphine, an agonist-antagonist opioid. ... All opioid receptor subtypes are members of a family of a superfamily of membrane bound receptors that are coupled to G proteins. The G proteins are responsible for signaling the cell that the receptor has been activated and for initiating the the desired cellular effects. /Opioids/
Agonists selective for kappa receptors produce analgesia that has been shown in animal to be mediated primarily at spinal sites. Respiratory depressin and miosis may be less severe with kappa agonists. Instead of euphoria (/as with mu-receptors/), kappa receptor agonist produce dysphoric and psychotomimetic effects.
The effects of graded doses of nalorphine and morphine were studied in nondependent chronic spinal dogs. Morphine and low doses of nalorphine produced behavioral changes characterized by indifference, whereas the largest dose of nalorphine produced canine delirium indistinguishable from that produced by SKF-10, 047 or cyclazocine. Nalorphine depressed the flexor reflex; however, a plateau was observed. The data suggest that nalorphine is a partial agonist of the kappa type and a sigma agonist in addition to being a competitive antagonist at the mu receptor, and further, that the dysphoric and hallucinogenic effects of nalorphine-like drugs are due to their sigma activity.
Intracellular microelectrode studies were conducted to investigate the actions of the partial agonist-antagonist nalorphine at an opiate receptor on functional frog skeletal muscle fiber membranes. In high bath concentrations (greater than or equal to 10(-4) M), nalorphine alone produces agonist actions similar to the "full" opiate agonists. These actions were (i) to depress both the sodium and potassium (gNa and gK) conductance increases due to electrical stimulation by a nonspecific local anestheticlike mechanism and (ii) to depress gNa by a specific opiate receptor mediated mechanism. In a much lower bath concentration (1 X 10(-8) M) nalorphine acts to antagonize the specific opiate receptor mediated depression of gNa produced by the "full" agonist meperidine. Thus in this preparation nalorphine, "the partial antagonist," has the same actions as naloxone, which is often considered to be a full antagonist. ...
For more Mechanism of Action (Complete) data for NALORPHINE (6 total), please visit the HSDB record page.

Other CAS

62-67-9

Absorption Distribution and Excretion

Nalorphine is poorly absorbed when given by mouth. When administered by injection, it readily passes into the brain and across the placenta. It is largely metabolised in the liver and excreted in the urine. About 2 to 6% of the dose is excreted unchanged in the urine.
... The brain/plasma ratios and degree of plasma-protein binding were significantly higher for naloxone as compared to nalorphine. The amounts of free naloxone excreted as a percentage of the dose in urine and feces 96 hours after injection of the 10 mg/kg sc dose were 4.1 and 3.9 (for nalorphine 4.7 and 8.3); conjugated drug 15.4 and 1.2 (for nalorphine 13 and 0.9); total radioactivity 43.3 and 20.9 (for nalorphine 34.8 and 19.2), respectively. ...
In this study, the elimination of nalorphine was investigated to characterize the relation between renal and hepatic excretion of organic cations. Nalorphine is excreted effectively both via kidney and liver. However, its hepatic excretion dominates in adult rats. In young, 20-day-old animals biliary nalorphine elimination is immature and the excreted amounts are significantly lower. Renal excretion of nalorphine is quite similar in rats of both ages. After bile duct ligation renal excretion of nalorphine increases significantly in adult rats whereas it remains unchanged in young ones. Remarkably, after bilateral nephrectomy hepatic elimination of nalorphine is even diminished in both age groups. In further experiments renal excretion of nalorphine could be stimulated in adult rats after repeated administration of trometamol, triiodothyronine, or dexamethasone; these treatments had no consequences on biliary secretion of nalorphine.
Following parenteral admin of nalorphine, concn in brain are 3-4 times higher than after comparable doses of morphine. Brain concn fall rapidly and only trace amt are found after 4 hr.
First-pass effect of nalorphine-HCl, about 50% of admin radioactivity was excreted in expired air (14)CO2 and urine (conjugated and unchanged nalorphine) by 48 hr after either iv or oral admin suggesting that absorption was essentially complete. /Nalorphine HCl/

Metabolism Metabolites

Nalorphine-3-glucuronide dihydrate and nalorphine-6-glucuronide were isolated as urinary metabolites of nalorphine in dogs, and nalorphine-3-ethereal sulfate and nalorphine-3-glucuronide dihydrate were isolated in cats. ...
Nalorphine yields 2-hydroxynalorphine & nalorphine-3-beta-d-glucuronide in rabbit; yields normorphine in rat. /from table/
... Nalrophine is much more effective after parenteral than oral admin, probably because of rapid biotransformation in liver (mainly through conjugation with glucuronic acid). /SRP: former use/
First-pass effect of nalorphine-hydrogen chloride was measured in rats, major metabolic pathway for nalorphine was n-deallylation and glucuronidation. /Nalorphine HCl/

Associated Chemicals

Nalorphine hydrochloride;57-29-4
Nalorphine hydrobromide;1041-90-3

Wikipedia

Nalorphine

Drug Warnings

In patients given narcotic antagonists who have apparently recovered from their overdose, observation must be continued for up to 48 hours as the half-life of the antagonist was generally shorter than that of the narcotic.
Some mixed agonist-antagonist drugs such as ... nalorphine, can produce severe psychotomimetic effects that are not reversible with naloxone (suggesting that these undesirable side effects are not mediated through classical opioid receptors). Also, ... nalorphine can precipatate withdrawal in opioid-tolerant patients. For these reasons, the clinical use of these mixed agonist-antagonist drugs is limited.
FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./ /Former/
... After chronic admin of high dosage, abrupt discontinuation ... causes characteristic withdrawal syndrome ... One early sign is repeated brief episodes of sensation that is described by some subjects as "electric shocks to head" and by others as light-headedness or fainting spells ... not ... convulsive phenomena ...
For more Drug Warnings (Complete) data for NALORPHINE (7 total), please visit the HSDB record page.

Biological Half Life

The T1/2 of naloxone and nalorphine in rat brain and plasma with 1 and 10 mg/kg sc doses was 0.4 hour.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Diacetylmorphine (heroin) is demethylated with cyanogen bromide and hydrolyzed to normorphine, which is alkylated with allyl bromide to give nalorphine.
Prepd from normorphine.

General Manufacturing Information

Nalorphine is listed in schedule iii of controlled substances act.
... allyl derivative of morphine. ... able to "antagonize" or neutralize most of the effects of narcotic drugs (morphine, codeine), but not those of other types of depressants
Nalorphine ... no longer available in the United States.

Analytic Laboratory Methods

Analyte: nalorphine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Nalorphine hydrochloride /
Analyte: nalorphine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Nalorphine hydrochloride /
Analyte: nalorphine hydrochloride; matrix: chemical purity; procedure: ultraviolet absorption spectrophotometry at 285 nm with comparison to standards /Nalorphine hydrochloride /
AMPEROMETRIC HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD FOR DETECTION OF NALORPHINE.
Chemiluminescence detection was used in combination with flow injection analysis to determine > or = 1 fmol of morphine by its reaction with MnO4- in an acidic tetraphosphate soln. Structurally similar narcotics can also be determined by the same procedure. A mechanism for the chemiluminescent reaction is suggested.

Clinical Laboratory Methods

Analyte: nalorphine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: thin-layer chromatography with comparison to standards (chemical identification) /Nalorphine hydrochloride /
Analyte: nalorphine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: ultraviolet detection spectrophotometry at 285 nm with comparison to standards (chemical purity) /Nalorphine hydrochloride /
Analyte: nalorphine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm; limit of detection: 3.1 ng/mL
Analyte: nalorphine; matrix: urine; procedure: high-performance liquid chromatography with electrochemical detection and ultraviolet detection at 210 nm; limit of detection 40 ng/mL
For more Clinical Laboratory Methods (Complete) data for NALORPHINE (10 total), please visit the HSDB record page.

Interactions

When both morphine and nalorphine were given together, intramuscularly, in varying dosages, the resulting effects on the respiration were complex: with 5 mg of morphine, increasing the dose of nalorphine produced greater depression than increasing it with 10 mg morphine. The interaction of the two drugs was regarded as an example of "competitive dualism". The antagonism by nalorphine of the respiratory depression produced by morphine was primarily related to differences in the intrinsic action of each drug, and not simply due to mutually competitive affinities for certain receptor sites.
... Resp depressant actions of nalorphine-type antagonists may add to existing resp depression produced by CNS depressants.
Nalorphine HBR reportedly enhanced depression caused by combination injection of meperidine-levallorphan in pt receiving phenelzine /and other monoamine oxidase inhibitors/ ... /Nalorphine hydrobromide/

Dates

Modify: 2024-02-18

Explore Compound Types